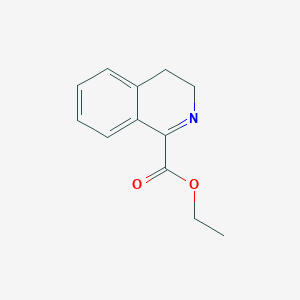

Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Descripción general

Descripción

Ethyl 3,4-dihydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydroisoquinoline-1-carboxylate can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the dihydroisoquinoline ring . The resulting intermediate can then be esterified using ethyl chloroformate to obtain the desired ethyl ester .

Another method involves the reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This method is particularly useful for producing enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl 3,4-dihydroisoquinoline-1-carboxylate undergoes oxidation to yield aromatic isoquinoline derivatives. Key findings include:

-

Oxidizing Agents : Potassium ferricyanide (K₃[Fe(CN)₆]) and chromium trioxide (CrO₃) are effective, with K₃[Fe(CN)₆] enabling radical-mediated pathways under mild conditions .

-

Mechanistic Insights :

-

Product Stability : Oxidized products retain the ester group, enabling further derivatization at the carboxylate position .

Table 1: Oxidation Reaction Conditions and Outcomes

Substitution Reactions

The compound’s electron-deficient aromatic ring facilitates electrophilic substitution, while the ester group enables nucleophilic acyl substitution.

Electrophilic Aromatic Substitution

-

Halogenation : Chlorination occurs at the C-6 or C-7 positions using Cl₂/FeCl₃, with regioselectivity influenced by steric effects of the ester group .

-

Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the C-5 position, confirmed by X-ray crystallography .

Nucleophilic Acyl Substitution

-

Carbothioamide Formation : Reaction with thiourea in ethanol/acetic acid yields thioamide derivatives (e.g., N-aryl-3,4-dihydroisoquinoline carbothioamides) with >80% efficiency .

-

Amidation : Coupling with amines via EDCI/HOBt generates amide derivatives critical for PARP inhibitor development .

Table 2: Substitution Reaction Examples

Reductive Functionalization

Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline scaffold to tetrahydroisoquinoline derivatives, enhancing conformational flexibility for drug design .

Mechanistic Studies and Practical Considerations

-

Radical Pathways : Oxidation reactions proceed via tetrahydroisoquinolinol intermediates, with radical scavengers (e.g., BHT) terminating chain propagation .

-

Solvent Effects : Acetonitrile and methanol optimize yields in cyclization and oxidation steps, respectively .

-

Temperature Sensitivity : Reactions above 60°C risk ester hydrolysis, necessitating controlled thermal conditions .

Aplicaciones Científicas De Investigación

Ethyl 3,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .

Comparación Con Compuestos Similares

Ethyl 3,4-dihydroisoquinoline-1-carboxylate can be compared with other similar compounds, such as:

3,4-Dihydroisoquinoline: Lacks the ethyl ester group but shares the core structure.

Tetrahydroisoquinoline: Fully saturated version of the compound.

Isoquinoline: Fully aromatic version without the dihydro structure.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Ethyl 3,4-dihydroisoquinoline-1-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Castagnoli-Cushman reaction, which involves the condensation of homophthalic anhydrides with amines. This reaction is pivotal in forming the core isoquinoline structure, which is essential for its biological activity .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that derivatives of 3,4-dihydroisoquinoline demonstrate free-radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The compound has been tested against various radicals such as DPPH· and ABTS·+, showing promising results in reducing oxidative damage .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : this compound and its derivatives have shown moderate inhibition of AChE, which is relevant for conditions like Alzheimer's disease .

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition was also noted, suggesting potential applications in neurodegenerative disorders .

- D-amino acid oxidase (DAAO) : The compound exhibited inhibitory activity against DAAO, which may be beneficial in treating schizophrenia and other neuropsychiatric conditions .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and colorectal cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : By neutralizing free radicals, the compound protects cellular components from oxidative damage.

- Enzyme Interaction : The inhibition of key enzymes like AChE and DAAO alters neurotransmitter levels, potentially improving cognitive function.

- Cell Cycle Modulation : The compound influences cell cycle progression in cancer cells, leading to reduced viability and increased apoptosis.

Case Studies

- Antioxidant Efficacy : A study demonstrated that derivatives of ethyl 3,4-dihydroisoquinoline showed up to 70% inhibition of DPPH· radicals at a concentration of 100 µM. This suggests a strong potential for developing antioxidant therapies .

- Neuroprotective Effects : In vitro studies involving PC12 cells indicated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This highlights its potential as a neuroprotective agent .

- Anticancer Activity : In a recent study on human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM against prostate cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Propiedades

IUPAC Name |

ethyl 3,4-dihydroisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHQVYMJPKBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572085 | |

| Record name | Ethyl 3,4-dihydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88612-00-4 | |

| Record name | Ethyl 3,4-dihydroisoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.